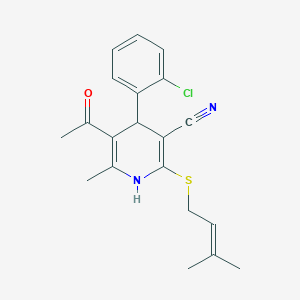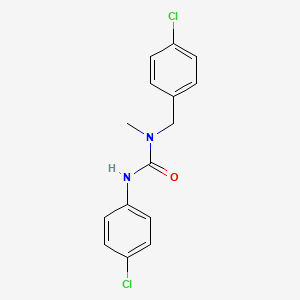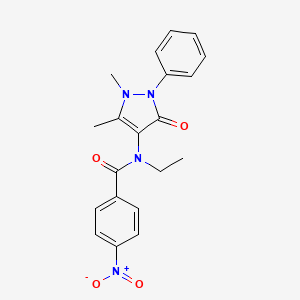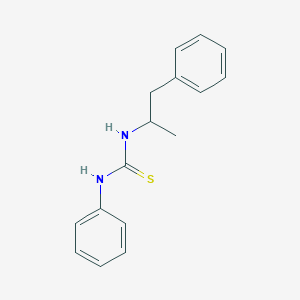![molecular formula C19H8BrCl2N3O2S B5189980 (4Z)-10-bromo-4-[[5-(3,5-dichlorophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one CAS No. 309289-54-1](/img/structure/B5189980.png)
(4Z)-10-bromo-4-[[5-(3,5-dichlorophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-10-bromo-4-[[5-(3,5-dichlorophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[64002,6]dodeca-1(8),6,9,11-tetraen-3-one is a complex organic compound characterized by its unique structure, which includes a bromine atom, dichlorophenyl group, and a furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-10-bromo-4-[[5-(3,5-dichlorophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step involves the coupling of the furan ring with a dichlorophenyl derivative, often using palladium-catalyzed cross-coupling reactions.
Formation of the triazatricyclo structure: This involves the cyclization of intermediates to form the triazatricyclo core, often under high-temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the dichlorophenyl group, resulting in debromination or dechlorination.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while substitution reactions can produce a variety of substituted triazatricyclo compounds.
科学的研究の応用
Chemistry
In chemistry, (4Z)-10-bromo-4-[[5-(3,5-dichlorophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for the development of new pharmaceuticals.
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.
作用機序
The mechanism of action of (4Z)-10-bromo-4-[[5-(3,5-dichlorophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Dichloroaniline: A compound with a similar dichlorophenyl group but lacking the furan and triazatricyclo structures.
Polyethylene terephthalate: While not structurally similar, it shares some chemical properties with the furan ring.
Uniqueness
The uniqueness of (4Z)-10-bromo-4-[[5-(3,5-dichlorophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one lies in its complex structure, which combines multiple functional groups and rings. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
特性
IUPAC Name |
(4Z)-10-bromo-4-[[5-(3,5-dichlorophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H8BrCl2N3O2S/c20-10-5-14-17(23-8-10)25-18(26)16(28-19(25)24-14)7-13-1-2-15(27-13)9-3-11(21)6-12(22)4-9/h1-8H/b16-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBYLKGNOHXSMJ-APSNUPSMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=CC(=CC(=C2)Cl)Cl)C=C3C(=O)N4C5=C(C=C(C=N5)Br)N=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)C2=CC(=CC(=C2)Cl)Cl)/C=C\3/C(=O)N4C5=C(C=C(C=N5)Br)N=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H8BrCl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![dimethyl [(4-fluorophenyl)methylene]biscarbamate](/img/structure/B5189906.png)

![(3S)-4-[5-[(2,4-difluorophenoxy)methyl]-1,2-oxazole-3-carbonyl]-1-ethyl-3-methylpiperazin-2-one](/img/structure/B5189926.png)

![4-{5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B5189934.png)

![4-(4-{[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5189943.png)
![1-{2-[5-(FURAN-2-YL)-1,2,4-OXADIAZOL-3-YL]ETHYL}-2-METHYL-1H-1,3-BENZODIAZOLE](/img/structure/B5189947.png)
![5-methyl-4-[C-methyl-N-(thiophen-2-ylmethyl)carbonimidoyl]-2-(4-nitrophenyl)-1H-pyrazol-3-one](/img/structure/B5189951.png)
![methyl (4Z)-1-(4-fluorophenyl)-4-[(4-methoxycarbonylphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B5189953.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5189967.png)
![2-bromo-3,4,5-trimethoxy-N-[2-(3-methylphenoxy)ethyl]benzamide](/img/structure/B5189969.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methylpropoxy)benzamide](/img/structure/B5189976.png)
